
Allyl glucuronoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl glucuronoate, also known as allyl D-glucuronate, is a chemical compound with the molecular formula C9H14O7. It is an ester derived from glucuronic acid and allyl alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allyl glucuronoate can be achieved through several methods. One common approach involves the esterification of glucuronic acid with allyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like glucuronosyltransferases can catalyze the transfer of glucuronic acid to allyl alcohol, resulting in the formation of this compound. This method is advantageous due to its specificity and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Allyl glucuronoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield allyl glucuronide.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of allyl glucuronide.
Substitution: Formation of various allyl-substituted glucuronates.
Aplicaciones Científicas De Investigación
Allyl glucuronoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of allyl glucuronoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active metabolites that exert various effects. For example, it may interact with enzymes involved in detoxification processes, such as glucuronosyltransferases, leading to the formation of glucuronides that are more easily excreted from the body .
Comparación Con Compuestos Similares
Similar Compounds
Methyl glucuronoate: An ester of glucuronic acid and methanol.
Ethyl glucuronoate: An ester of glucuronic acid and ethanol.
Propyl glucuronoate: An ester of glucuronic acid and propanol.
Uniqueness
Allyl glucuronoate is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other glucuronic acid esters. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H14O7 |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
prop-2-enyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2 |
Clave InChI |
HYPHSXHTCHCXAT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



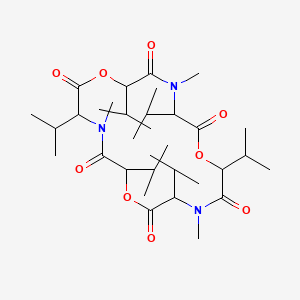

![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)
![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
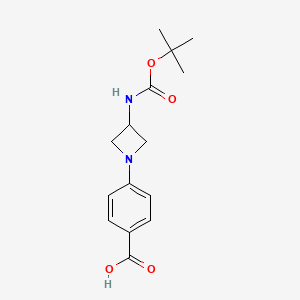
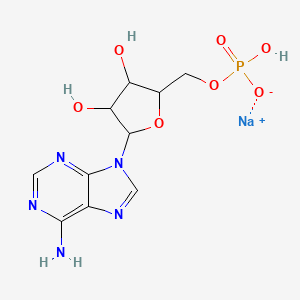
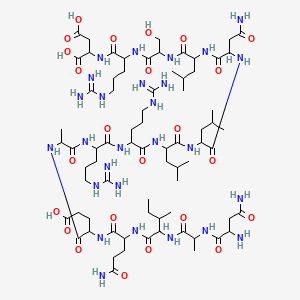

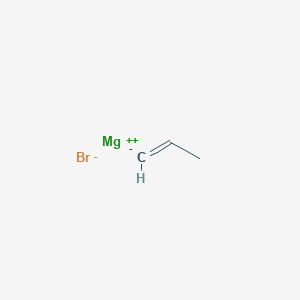
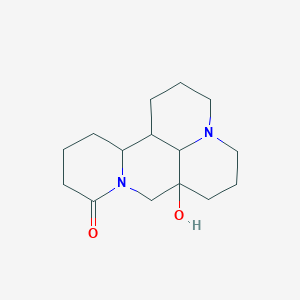
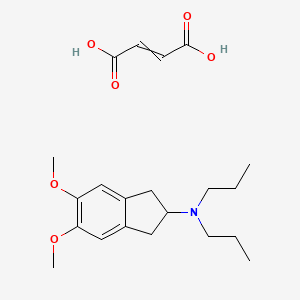
![9-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13397542.png)
